(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a thiophene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with thiophene-based intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to interact with specific proteins makes it valuable for understanding cellular processes.
Medicine
Medically, this compound has potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it a valuable component in the production of advanced materials.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, which are the basis for its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)acrylamide
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxyethyl)acrylamide
Uniqueness
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide is unique due to the presence of both benzo[d][1,3]dioxole and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S2/c22-19(8-4-13-3-6-15-16(10-13)25-12-24-15)21-11-14-5-7-18(27-14)20(23)17-2-1-9-26-17/h1-10,20,23H,11-12H2,(H,21,22)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCNMQGMDWYKAP-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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